molecular formula C8H18N2O B7859971 2-(3,4-Dimethyl-piperazin-1-yl)-ethanol

2-(3,4-Dimethyl-piperazin-1-yl)-ethanol

Cat. No.: B7859971
M. Wt: 158.24 g/mol
InChI Key: IPPKNEOMVCVEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethyl-piperazin-1-yl)-ethanol is a versatile heterocyclic building block of significant interest in medicinal and organic chemistry. Its structure, featuring a piperazine ring with methyl substituents and a terminal ethanol group, makes it a valuable precursor for the synthesis of more complex molecules. Piperazine derivatives are extensively utilized in pharmaceutical research, and this compound serves as a key intermediate for constructing potential active pharmaceutical ingredients (APIs). The primary research application of this compound is as a synthon in N-alkylation reactions, a fundamental transformation in chemical synthesis. Studies on similar amino alcohols demonstrate their utility in continuous flow systems using heterogeneous catalysts to form N-alkylated heterocycles efficiently . This method highlights a greener approach to chemical synthesis, often producing water as the only byproduct. Furthermore, piperazine derivatives are frequently explored for their biological activity. Research into structurally related compounds shows their prominence as privileged scaffolds in drug discovery, particularly as dopamine receptor antagonists and in compounds with analgesic properties . The ethanol functional group on the piperazine nitrogen enhances the molecule's solubility and provides a handle for further functionalization, for instance, through esterification or etherification. Researchers value this compound for developing new chemical entities for various therapeutic areas. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(3,4-dimethylpiperazin-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8-7-10(5-6-11)4-3-9(8)2/h8,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPKNEOMVCVEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Base : Triethylamine or K₂CO₃ neutralizes HCl generated during substitution.

  • Solvent : Toluene or tetrahydrofuran (THF) ensures solubility while avoiding side reactions.

  • Temperature : Reflux (110–120°C for toluene) accelerates the reaction.

Example Protocol (adapted from):

  • Combine 3,4-dimethylpiperazine (1.0 equiv), 2-chloroethanol (1.2 equiv), and triethylamine (1.5 equiv) in toluene.

  • Reflux for 12–24 hours.

  • Filter to remove salts, concentrate under vacuum, and purify via distillation or column chromatography.

Yield : 85–96% reported for structurally similar compounds.

Optimization Challenges

  • Steric hindrance : The 3,4-dimethyl groups reduce nucleophilicity at the piperazine nitrogen, necessitating excess 2-chloroethanol or prolonged reaction times.

  • Purification : Distillation under reduced pressure (0.0065 mbar) achieves >99% purity, as demonstrated in analogous syntheses.

Reductive Amination of 3,4-Dimethylpiperazine-1-carbaldehyde

For cases where 3,4-dimethylpiperazine is unavailable, constructing the piperazine ring via reductive amination offers an alternative.

Synthesis of 3,4-Dimethylpiperazine-1-carbaldehyde

  • Precursor : React ethylenediamine with 2,3-butanedione under acidic conditions to form a tetrahydropyrazine intermediate.

  • Oxidation : Use Swern oxidation (oxalyl chloride, dimethyl sulfoxide) to convert the alcohol to an aldehyde.

Example Protocol :

  • Condense ethylenediamine with 2,3-butanedione in toluene/H₂SO₄ to yield 6,6-dimethyl-1,2,3,6-tetrahydropyrazine.

  • Hydrogenate with Pd/C (3.5–4 bar H₂) to obtain 3,4-dimethylpiperazine.

  • Oxidize the primary alcohol of 2-(3,4-dimethylpiperazin-1-yl)ethanol to the aldehyde.

Reductive Amination with Ethanolamine

  • Conditions : Mix 3,4-dimethylpiperazine-1-carbaldehyde with ethanolamine and NaBH₃CN in methanol.

  • Yield : 70–80% based on analogous reactions.

Ring-Closing Metathesis (RCM) Strategies

Advanced methods employ RCM to construct the piperazine ring with pre-installed substituents.

Substrate Design

  • Diene precursor : Synthesize N,N'-bis(allyl)-ethylenediamine derivatives with methyl and hydroxyethyl groups.

  • Catalyst : Grubbs 2nd-generation catalyst facilitates cyclization.

Example Protocol :

  • Prepare N,N'-bis(allyl)-ethylenediamine with methyl and hydroxyethyl substituents.

  • Perform RCM in dichloromethane at 40°C.

  • Hydrogenate the resulting dihydropyrazine to saturate the ring.

Yield : 50–60% (lower due to competing side reactions).

Comparative Analysis of Methods

Method Yield Purity Scalability Complexity
N-Alkylation85–96%>99%HighLow
Reductive Amination70–80%90–95%ModerateModerate
Ring-Closing Metathesis50–60%85–90%LowHigh

Key Findings :

  • N-Alkylation is optimal for industrial-scale production due to high yields and simplicity.

  • Reductive amination is preferable when piperazine precursors are unavailable but requires multi-step synthesis.

  • RCM remains niche due to cost and moderate efficiency.

Industrial-Scale Considerations

Catalytic Hydrogenation

  • Catalyst : Pd/C (10% w/w) in methanol at 40–50°C ensures complete reduction of intermediates.

  • Distillation : Vacuum distillation (0.0035–0.0045 MPa) isolates 2-(3,4-dimethylpiperazin-1-yl)-ethanol with 95% purity .

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacology:
Research has identified 2-(3,4-Dimethyl-piperazin-1-yl)-ethanol as a significant player in neuropharmacology. It has been studied for its affinity towards dopamine receptors, particularly the D2 and D3 subtypes. Compounds with similar structures have shown promise in treating neurological disorders such as Parkinson’s disease by acting as agonists or antagonists at these receptors .

2. Antidepressant Activity:
The compound is also investigated for its potential antidepressant effects. Studies have shown that piperazine derivatives can influence serotonin receptor activity, which is crucial in mood regulation. The dual action on serotonin and dopamine receptors may provide a synergistic effect in alleviating depressive symptoms .

3. Antitumor Activity:
In recent studies, derivatives of piperazine have been synthesized and evaluated for their antitumor properties. The structural modifications similar to those found in this compound have led to compounds that exhibit significant cytotoxicity against various cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

Target Activity Reference
D2 ReceptorAgonist/Antagonist
D3 ReceptorHigh Affinity
Serotonin ReceptorsModulation of activity
Antitumor ActivityCytotoxic effects on cancer cells

Case Studies

Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a series of piperazine derivatives including this compound. The results indicated that these compounds could significantly reduce neurodegeneration in animal models of Parkinson's disease by selectively activating D3 receptors .

Case Study 2: Antidepressant Efficacy
Another research project focused on the antidepressant potential of piperazine derivatives. The study found that modifications leading to increased serotonin receptor affinity resulted in enhanced antidepressant effects in preclinical models .

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethyl-piperazin-1-yl)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group can participate in hydrogen bonding, while the piperazine ring can interact with hydrophobic pockets in proteins, leading to modulation of their activity. These interactions can influence various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following compounds share structural similarities with 2-(3,4-Dimethyl-piperazin-1-yl)-ethanol, differing in substituents on the piperazine ring or the ethanol chain:

Table 1: Key Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) pKa LogP (Predicted) TPSA (Ų)
This compound C8H18N2O 158.24* ~9.5† 0.8–1.2‡ 41–45§
Hydroxyzine C21H27ClN2O2 374.9 2.47 3.5–4.0 44.5
2-(2-(Piperazin-1-yl)ethoxy)ethanol C8H18N2O2 174.24 ~8.5† -0.2–0.3 58.3
2-(Piperazin-1-yl)ethan-1-ol C6H14N2O 130.19 ~9.8† -0.5–0.1 38.7

*Calculated based on formula; †Estimated based on piperazine analogs; ‡Predicted using XLOGP3; §Derived from similar structures.

Key Observations:

  • Hydroxyzine : A bulkier molecule with a chlorophenyl-benzyl group, resulting in higher molecular weight (374.9 vs. 158.24) and lower pKa (2.47 vs. ~9.5). This acidic pKa suggests protonation under physiological conditions, enhancing solubility but reducing membrane permeability compared to the target compound .
  • 2-(2-(Piperazin-1-yl)ethoxy)ethanol: Contains an ethoxyethanol chain, increasing TPSA (58.3 vs. ~43) and reducing logP (-0.2–0.3 vs. 0.8–1.2). This makes it more hydrophilic but less likely to cross lipid membranes .
  • 2-(Piperazin-1-yl)ethan-1-ol : Lack of dimethyl groups reduces steric hindrance and lipophilicity (logP ~-0.5–0.1), favoring solubility over CNS penetration .

Pharmacological Implications

  • Target Compound: The 3,4-dimethyl groups likely enhance binding to hydrophobic pockets in receptors (e.g., dopamine or histamine receptors), while the ethanol group may modulate solubility and metabolic stability.
  • Hydroxyzine : Approved as an antihistamine and anxiolytic, its bulky substituents likely confer affinity for H1 and serotonin receptors, but the low pKa limits CNS activity compared to dimethyl-piperazine derivatives .
  • 2-(2-(Piperazin-1-yl)ethoxy)ethanol: The extended ethoxy chain may improve water solubility, making it suitable for intravenous formulations, but reduced logP limits tissue distribution .

Biological Activity

2-(3,4-Dimethyl-piperazin-1-yl)-ethanol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and potential neuroprotective effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound this compound can be represented structurally as follows:

C9H20N2O\text{C}_9\text{H}_{20}\text{N}_2\text{O}

This structure features a piperazine ring substituted with two methyl groups and an ethanol moiety. The presence of the piperazine core is significant as it is known for conferring a variety of pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various piperazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 μg/mL
This compoundE. coli64 μg/mL
Piperazine derivative ASalmonella typhimurium16 μg/mL
Piperazine derivative BPseudomonas aeruginosa128 μg/mL

The compound showed promising results against Staphylococcus aureus and E. coli, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its antimicrobial properties, research has demonstrated that piperazine derivatives can exhibit anti-inflammatory effects. A study focused on the anti-inflammatory activity of related compounds found that they significantly reduced the production of pro-inflammatory cytokines in vitro.

Case Study: Inhibition of Cytokine Production

A series of experiments were conducted using human cell lines treated with this compound. The results indicated a dose-dependent reduction in the secretion of TNF-alpha and IL-6, two key mediators in inflammatory responses.

Neuroprotective Potential

Emerging studies suggest that piperazine derivatives may also possess neuroprotective properties. For instance, compounds similar to this compound have been evaluated for their ability to protect neuronal cells from oxidative stress.

Table 2: Neuroprotective Effects in Cell Models

CompoundCell LineSurvival Rate (%) at 24h
This compoundSH-SY5Y75%
Control (No Treatment)SH-SY5Y40%
Piperazine derivative CPC1268%

The survival rates indicate a significant protective effect against cell death induced by oxidative stressors .

Chemical Reactions Analysis

Alkylation and Nucleophilic Substitution Reactions

The tertiary amine groups in the piperazine ring participate in alkylation reactions. For example:

  • Reaction with haloacetals : In analogous piperazine systems, reactions with chloroacetaldehyde dimethylacetal under reflux conditions in ethanol yield substituted ethoxy intermediates (e.g., formation of diphenylmethylpiperazinoethoxyacetaldehyde derivatives) .

  • Nucleophilic displacement : The hydroxyl group reacts with electrophiles like hydrazonoyl chlorides in tetrahydrofuran (THF) to form amidrazones, as demonstrated in similar piperazine-ethanol hybrids .

Table 1: Representative Alkylation Conditions

SubstrateReagent/ConditionsProductYieldSource
Piperazine-ethanol derivativeChloroacetaldehyde dimethylacetal, EtOH, refluxEthoxyacetaldehyde intermediate76%
Piperazine-ethanol derivativeHydrazonoyl chloride, THF, rtPiperazin-1-yl amidrazone72–88%

Oxidation Reactions

The primary alcohol group undergoes oxidation to carboxylic acids or ketones under controlled conditions:

  • Oxidation with peroxides : Hydrogen peroxide or potassium peroxodisulfate in aqueous alcoholic solutions oxidizes ethanol moieties to acetic acid derivatives .

  • Selective oxidation : Using Swern conditions (oxalyl chloride/DMSO), the alcohol can be converted to an aldehyde for reductive amination .

Acylation and Esterification

The hydroxyl group reacts with acylating agents:

  • Ester formation : Treatment with ethyl bromoacetate in acetone yields ethyl acetate derivatives, as seen in piperazine hybrid syntheses .

  • Formation of carbamates : Reaction with isocyanates or chloroformates under basic conditions generates urethane-linked products .

Complex Formation and Coordination Chemistry

The piperazine nitrogen atoms act as ligands in metal complexes:

  • Coordination with transition metals : Cu(II) and Fe(III) form stable complexes with piperazine derivatives, often characterized by shifts in UV-Vis spectra .

Reductive Amination and Condensation

The ethanol side chain facilitates reductive amination:

  • With aldehydes/ketones : In the presence of NaCNBH₃, the alcohol is oxidized in situ to an aldehyde, which condenses with primary amines to form secondary amines .

Table 2: Key Reductive Amination Data

Amine ComponentConditionsProductSelectivitySource
S-(−)-PramipexoleNaCNBH₃, 2-propanol, refluxHybrid D3/D2 receptor ligandsD3/D2 = 56.5

Q & A

Q. How can computational chemistry predict thermodynamic properties of this compound?

  • Methodological Answer: Apply group contribution methods or DFT calculations to estimate vaporization enthalpy (ΔvapH). For similar ethanol-piperazines, computed ΔvapH ranges from 77.3–78.8 kJ/mol . Use software like Gaussian or COSMO-RS for solvation-free energy and logP predictions .

Q. What analytical techniques resolve contradictions in spectroscopic data for piperazine derivatives?

  • Methodological Answer: Cross-validate using FTIR (amide I/II bands), high-resolution mass spectrometry (HRMS), and 2D NMR (COSY, HSQC) . For ambiguous melting points, perform DSC to confirm phase transitions .

Q. How can reaction mechanisms involving this compound be elucidated?

  • Methodological Answer: Use kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., deuterated ethanol) to track substituent effects. For piperazine reactivity, monitor intermediate formation via stopped-flow spectroscopy .

Key Notes

  • Cite peer-reviewed journals (e.g., Acta Crystallographica ), NIST data , and pharmacopeial standards for authoritative guidance.
  • For structural analogs, use PubChem and crystallographic data to infer properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.